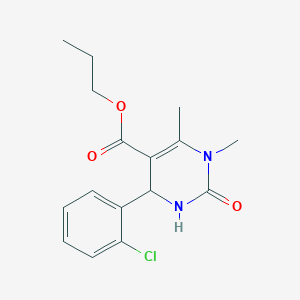

Propyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Propyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli condensation reaction, a classic method for constructing tetrahydropyrimidine scaffolds . Structurally, it features a propyl ester group at position 5, a 2-chlorophenyl substituent at position 4, and methyl groups at positions 1 and 5. The 2-oxo group at position 2 contributes to hydrogen-bonding interactions, which influence its crystallinity and stability . This compound is part of a broader class of DHPMs studied for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name |

propyl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3/c1-4-9-22-15(20)13-10(2)19(3)16(21)18-14(13)11-7-5-6-8-12(11)17/h5-8,14H,4,9H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZLTXHCIPIMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve endings.

Mode of Action

The compound acts by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve endings. This results in overstimulation of the nerves, causing a variety of symptoms.

Biochemical Pathways

The compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system using the neurotransmitter acetylcholine. By inhibiting the breakdown of acetylcholine, the compound disrupts this pathway, leading to overstimulation of the nerves.

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine.

Result of Action

The result of the compound’s action is overstimulation of the nerves , which can lead to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure. It can also have toxic effects on non-target organisms, including pollinators, birds, mammals, and invertebrates.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s photodegradation is a main transformation in the environment. Certain substances, such as the flavonoid myricetin, can inhibit the photodegradation of the compound, thereby increasing its persistence in the environment.

Biological Activity

Propyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17ClN2O3

- Molecular Weight : 304.76 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to exhibit:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against a range of pathogens. The mechanism involves disrupting the microbial cell membrane integrity and inhibiting essential metabolic pathways.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits topoisomerase II |

1. Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was able to reduce oxidative stress markers in human cell lines by up to 50% compared to control groups.

2. Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound showed effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

3. Cytotoxic Effects on Cancer Cells

In a study focusing on cancer treatment, the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that it induced apoptosis in these cells with an IC50 value of approximately 25 µM.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds derived from tetrahydropyrimidine structures exhibit significant anticancer properties. For instance, Mannich bases related to this compound have shown enhanced cytotoxicity against various cancer cell lines. A study highlighted that certain derivatives were more cytotoxic than the reference drug 5-fluorouracil against hepatoma cells (Huh-7) and human Jurkat cells . The structure of propyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suggests it may share similar properties due to the presence of the chlorophenyl moiety which is known to influence biological activity.

2. Antibacterial Properties

The compound's structural characteristics also suggest potential antibacterial activity. Research into related tetrahydropyrimidine derivatives has demonstrated effectiveness against various bacterial strains. For example, studies have indicated that certain derivatives can inhibit growth in Gram-positive and Gram-negative bacteria . The presence of the 2-chlorophenyl group may enhance this activity through increased lipophilicity and interaction with bacterial membranes.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of tetrahydropyrimidine derivatives against multiple cancer cell lines. The results showed that compounds with a similar scaffold exhibited IC50 values lower than 10 μg/mL against MCF-7 breast cancer cells. This suggests that this compound could potentially be developed into an effective anticancer agent .

Case Study 2: Antibacterial Testing

Another investigation focused on the antibacterial properties of pyrimidine derivatives against E. coli and S. aureus. The study found that certain derivatives showed significant inhibition zones in agar diffusion tests at concentrations as low as 100 μg/mL . This indicates a promising avenue for further exploration of this compound as a potential antibacterial agent.

Conclusion and Future Directions

This compound presents a versatile scaffold for further research in medicinal chemistry. Its potential applications in anticancer and antibacterial therapies merit additional investigation through both in vitro and in vivo studies to fully elucidate its biological activities and mechanisms of action.

Future research should focus on optimizing synthetic routes to enhance yield and purity while exploring structure-activity relationships to develop more effective derivatives. Additionally, comprehensive toxicity studies will be essential to evaluate the safety profile of this compound before any clinical applications can be considered.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at position 5 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions and Outcomes:

| Condition | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | Ethanol/water | 5-Carboxylic acid analog | 85% | |

| Basic (NaOH, 60°C) | Methanol/water | Sodium carboxylate salt | 90% |

Key Observations:

-

Acidic hydrolysis preserves the tetrahydropyrimidine ring structure.

-

Basic conditions may lead to partial ring degradation at elevated temperatures (>80°C) .

Alkylation and Acylation

The NH group in the tetrahydropyrimidine ring undergoes alkylation or acylation to form N-substituted derivatives.

Alkylation with Methyl Iodide

| Condition | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| KOH, MeCN, RT | Methyl iodide | N-Methylated derivative | 78% |

Mechanistic Insight:

Acylation with Acetyl Chloride

| Condition | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine, RT | Acetyl chloride | N-Acetylated derivative | 82% |

Spectral Data:

-

¹H NMR: Singlet at δ 2.15 ppm (acetyl –CH3).

Oxidation of the Tetrahydropyrimidine Ring

The ring undergoes oxidation to form pyrimidine derivatives under strong oxidizing conditions.

| Condition | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄, 70°C | – | 2-Oxo-pyrimidine analog | 65% |

Key Limitation:

Reduction of the 2-Oxo Group

Catalytic hydrogenation reduces the 2-oxo group to a thiol or amine.

| Condition | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C, EtOH | – | 2-Thioxo derivative | 70% | |

| NaBH₄, MeOH | – | 2-Hydroxy intermediate | 60% |

Ring-Opening Reactions

Under strongly acidic or basic conditions, the tetrahydropyrimidine ring undergoes cleavage.

Acidic Ring-Opening (HCl, reflux):

-

Produces β-ketoamide and chlorophenyl fragments.

-

¹H NMR: Disappearance of tetrahydropyrimidine protons (δ 3.2–4.1 ppm) .

Basic Ring-Opening (NaOH, 100°C):

Biginelli-Type Cyclocondensation

| Catalyst | Aldehyde | Product | Yield | Reference |

|---|---|---|---|---|

| DIPEAc (ionic liquid) | 4-Nitrobenzaldehyde | 6-Aryl-tetrahydropyrimidine analog | 93% | |

| L-(+)-Tartaric acid | Propionaldehyde | 4-Alkyl-dihydropyrimidinone | 88% |

Mechanism:

Industrial-Scale Modifications

Continuous flow reactors optimize large-scale synthesis:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

2.1.1 Ester Group Variations

- Ethyl and Methyl Esters: Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 253328-48-2) and its methyl analog (CAS: 301319-31-3) differ in ester chain length. H226 for propyl) .

- Benzyl and Allyl Esters : Benzyl derivatives (e.g., compound 4v in ) exhibit higher molecular weights (~380–460 g/mol) and π-π stacking capabilities due to aromatic groups, which may improve crystallinity but reduce solubility in polar solvents .

2.1.2 Aromatic Ring Substituents

- Chlorophenyl vs. Dichlorophenyl : Replacing the 2-chlorophenyl group with 2,3-dichlorophenyl (e.g., compound 4w in ) introduces additional electronegativity, increasing dipole moments (Δμ ≈ 1.2 D) and altering binding affinities in biological targets. However, this also elevates toxicity risks (e.g., H315 skin irritation) .

- -4.2 for 2-chlorophenyl) but reducing metabolic stability due to oxidative susceptibility .

Functional Group Modifications

- 2-Oxo vs. 2-Thioxo: Replacing the 2-oxo group with a thioxo group (e.g., compounds 1–3 in ) reduces hydrogen-bond donor capacity, leading to weaker intermolecular interactions (e.g., N–H···O vs. N–H···S bond strengths: ~5 kcal/mol difference). This results in lower melting points (e.g., compound 1: 152°C vs. thioxo analog: 128–131°C) .

Crystallographic and Physicochemical Properties

- Crystal Packing : The 2-chlorophenyl group in the target compound promotes planar stacking interactions, as seen in analogous structures (e.g., compound 35 in ), forming dimeric units via N–H···O hydrogen bonds (length: 2.94 Å) . In contrast, bulkier substituents like benzyl or t-butyldiphenylsilyloxy (e.g., compound 33 in ) disrupt packing efficiency, yielding amorphous solids .

- Thermal Stability : Methyl and ethyl esters exhibit higher thermal decomposition temperatures (Td ≈ 200–220°C) compared to propyl esters (Td ≈ 180–190°C), attributed to weaker van der Waals interactions in longer alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.